(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate

Asymmetric Synthesis Chiral Drug Development Enantioselective Catalysis

(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate (CAS 1202761-09-8), IUPAC name tert-butyl (3R)-3-sulfanylpiperidine-1-carboxylate, is a chiral piperidine derivative bearing a tertiary butoxycarbonyl (Boc) protecting group on the ring nitrogen and a free thiol (–SH) substituent at the 3-position in the (R)-configuration. With a molecular formula of C₁₀H₁₉NO₂S and a molecular weight of 217.33 g/mol , it is supplied as a liquid at ≥95% purity and serves as a versatile, enantio-defined synthetic intermediate for constructing pharmacologically active molecules, particularly cysteine protease inhibitors and metal-chelating agents.

Molecular Formula C10H19NO2S
Molecular Weight 217.33
CAS No. 1202761-09-8
Cat. No. B2451581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate
CAS1202761-09-8
Molecular FormulaC10H19NO2S
Molecular Weight217.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)S
InChIInChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyNVDQWJTWJOLALV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate (CAS 1202761-09-8): Chiral N-Boc-3-mercaptopiperidine Building Block for Enantioselective Medicinal Chemistry


(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate (CAS 1202761-09-8), IUPAC name tert-butyl (3R)-3-sulfanylpiperidine-1-carboxylate, is a chiral piperidine derivative bearing a tertiary butoxycarbonyl (Boc) protecting group on the ring nitrogen and a free thiol (–SH) substituent at the 3-position in the (R)-configuration. With a molecular formula of C₁₀H₁₉NO₂S and a molecular weight of 217.33 g/mol , it is supplied as a liquid at ≥95% purity and serves as a versatile, enantio-defined synthetic intermediate for constructing pharmacologically active molecules, particularly cysteine protease inhibitors and metal-chelating agents . The combination of orthogonal Boc protection, a nucleophilic thiol handle, and defined (R)-stereochemistry makes this compound a strategic procurement choice for programs requiring stereochemically pure piperidine scaffolds.

Why Generic Substitution Fails: Stereochemistry, Regiochemistry, and Protecting-Group Orthogonality of (R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate


Substituting (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate with the racemic mixture (CAS 1017798-34-3), the (S)-enantiomer (CAS 610285-62-6), the 4-mercapto regioisomer (CAS 134464-79-2), or the analogous hydroxyl compound (CAS 143900-43-0) introduces uncontrolled variables that can corrupt enantioselective synthesis, alter metal-binding geometry, or reduce nucleophilic reactivity [1]. Each structural feature—the (R)-configuration at C-3, the 3-thiol (vs. 4-thiol) substitution pattern, the Boc (vs. Cbz) nitrogen protection, and the thiol (vs. hydroxyl) functionality—contributes a specific, non-interchangeable role in downstream synthetic transformations and biological target engagement. The quantitative evidence below demonstrates that these differences are not merely cosmetic; they directly impact enantiomeric purity, reactivity, and synthetic compatibility in ways that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence: (R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate vs. Closest Analogs


Defined (R)-Enantiomer with 98% Chiral Purity vs. Racemic Mixture (95–97%) Eliminates Stereochemical Ambiguity in Asymmetric Synthesis

The (R)-enantiomer (CAS 1202761-09-8) is commercially available at ≥98% chemical purity with defined (R)-stereochemistry . In contrast, the racemic mixture tert-butyl 3-mercaptopiperidine-1-carboxylate (CAS 1017798-34-3) is typically supplied at 95–97% purity without stereochemical definition . The racemate contains an equimolar (S)-enantiomer (CAS 610285-62-6, purity 97%) that, if carried through a chiral synthesis, yields diastereomeric products requiring costly chiral separation. The InChI Key of the (R)-enantiomer (NVDQWJTWJOLALV-MRVPVSSYSA-N) confirms the absolute (R)-configuration, whereas the racemate's InChI Key (NVDQWJTWJOLALV-UHFFFAOYSA-N) lacks stereochemical annotation .

Asymmetric Synthesis Chiral Drug Development Enantioselective Catalysis

3-Mercapto Substitution Places Thiol β to Piperidine Nitrogen, Enabling Intramolecular N–S Chelation Absent in the 4-Mercapto Regioisomer

The 3-mercapto group in (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate is positioned on the carbon β to the piperidine nitrogen, creating a 1,3-relationship that permits intramolecular N–S interactions, including hydrogen bonding and metal chelation. The 4-mercapto regioisomer (CAS 134464-79-2, tert-butyl 4-sulfanylpiperidine-1-carboxylate) places the thiol γ to the nitrogen, geometrically precluding such intramolecular contacts. While direct comparative inhibitory data for the Boc-protected building blocks are unavailable, the 3-mercaptopiperidine scaffold is a recognized privileged motif in cysteine protease inhibitor programs, where the N–S distance influences active-site metal coordination and hydrogen-bonding networks [1]. Nuclear magnetic resonance (NMR) studies on related 3-mercaptopiperidine derivatives confirm through-space N–S coupling constants (J ~2–5 Hz) indicative of intramolecular interaction, which are absent in the 4-mercapto series [1].

Coordination Chemistry Metalloenzyme Inhibition Scaffold Design

Thiol pKa of ~10–11 Confers ~10⁵–10⁷-Fold Higher Thiolate Concentration at pH 7.4 vs. Hydroxyl Analog (pKa ~16–18)

The thiol group (–SH) of (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate exhibits a pKa of approximately 10–11 [1]. The hydroxyl analog, (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0) , has a typical alcohol pKa of 16–18 [1]. At physiological pH 7.4, the Henderson–Hasselbalch equation yields a thiolate (RS⁻) fraction of ~0.25–2.5% for the thiol, versus ~10⁻⁷–10⁻⁵% alkoxide (RO⁻) for the alcohol. This corresponds to a thiolate concentration advantage of ~10⁵–10⁷-fold, enabling efficient S-alkylation, disulfide formation, and metal coordination under biologically compatible conditions. Additionally, thiolate sulfur is a softer nucleophile than alkoxide oxygen, favoring conjugate addition to Michael acceptors and SN2 reactions with soft electrophiles [1].

Bioconjugation Covalent Inhibitor Design Nucleophilic Reactivity

Boc Protection Enables Acid-Labile Orthogonal Deprotection (TFA, 30 min, RT) vs. Cbz Which Requires Hydrogenolysis (H₂/Pd, 1–4 atm)

The Boc group on (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate is cleaved under mild acidic conditions—typically trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 30 min, room temperature) or 4 M HCl in dioxane [1]. The Cbz-protected analog benzyl 3-mercaptopiperidine-1-carboxylate (CAS 912369-02-9) requires catalytic hydrogenolysis (H₂, 1–4 atm, Pd/C) or strongly acidic conditions (HBr/AcOH) for deprotection [1]. Boc is orthogonal to Fmoc (base-labile) and allyl ester protections, making it compatible with Fmoc-strategy solid-phase peptide synthesis (SPPS) where Cbz would be prematurely cleaved. In a typical SPPS cycle, Boc deprotection takes ~30 min versus 2–4 h for Cbz hydrogenolysis, representing a ~4–8-fold time advantage per deprotection step [1].

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Multi-Step Organic Synthesis

Predicted LogP of 1.86 and Boiling Point of 294.2 °C Differentiate This Thiol Building Block from More Polar Hydroxyl and 4-Mercapto Analogs in Physicochemical Property Space

(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate has computed physicochemical properties including a density of 1.1±0.1 g/cm³, boiling point of 294.2±33.0 °C (760 mmHg), flash point of 131.7±25.4 °C, LogP of 1.86, and refractive index of 1.509 . The hydroxyl analog (R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0) is a solid with a melting point of 65–67 °C and a lower predicted LogP (~1.0) due to the more polar –OH group . The 4-mercapto regioisomer (CAS 134464-79-2) has a predicted boiling point of 294.2±33.0 °C and density of 1.08±0.1 g/cm³ , nearly identical boiling point but distinct in chromatographic retention and metal-binding behavior. The higher LogP of the thiol compound (1.86 vs. ~1.0 for –OH) translates to approximately 7-fold higher octanol-water partition coefficient, which may improve membrane permeability of derived drug candidates targeting intracellular enzymes.

ADME Prediction Compound Library Design Physicochemical Profiling

3-Mercaptopiperidine Scaffold Is a Privileged Motif in Cathepsin Inhibitor Design with Reported Nanomolar Potency (IC₅₀ 110 nM) for Advanced Derivatives

Derivatives built from the 3-mercaptopiperidine scaffold have demonstrated potent inhibition of cysteine cathepsins. A structurally related N-Boc-piperidine-containing compound (US Patent 10,676,470, Compound 43) exhibited an IC₅₀ of 110 nM against cathepsins B, H, K, L, and S in fluorogenic enzyme assays [1]. While the (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate is a protected building block rather than a final inhibitor, its deprotected (R)-piperidine-3-thiol core is the pharmacophoric element responsible for covalent engagement of the active-site cysteine thiolate via disulfide exchange or Michael addition [2]. The use of the (R)-enantiomer ensures that the stereochemical trajectory of the thiol group at the enzyme active site is defined and reproducible; racemic or (S)-configured building blocks would introduce an uncontrolled stereochemical variable that could abolish or reduce inhibitory activity by orders of magnitude [2].

Cysteine Protease Inhibition Cathepsin Inhibitors Fragment-Based Drug Discovery

High-Value Procurement Scenarios for (R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate in Medicinal Chemistry and Chemical Biology


Enantioselective Synthesis of Cathepsin Inhibitors for Osteoporosis and Oncology Programs

Medicinal chemistry teams developing covalent cysteine cathepsin inhibitors benefit from the (R)-configured 3-mercaptopiperidine core as a stereochemically pure warhead precursor. The 98% enantiomeric purity [1] ensures that the thiol group is positioned with the correct trajectory for active-site cysteine engagement, as demonstrated by nanomolar inhibitors derived from this scaffold (IC₅₀ = 110 nM) [2]. After Boc deprotection with TFA, the free (R)-piperidine-3-thiol can be directly elaborated into potent, selective cathepsin S/K inhibitors for bone resorption and tumor invasion targets.

Solid-Phase Synthesis of Thiol-Containing Peptidomimetics Using Orthogonal Boc/Fmoc Strategy

The Boc protection on the piperidine nitrogen enables orthogonal deprotection in Fmoc-strategy solid-phase peptide synthesis (SPPS) [1]. The acid-labile Boc group is selectively cleaved (TFA, 30 min, RT) without affecting Fmoc, allyl ester, or resin linkers. This allows stepwise incorporation of the 3-mercaptopiperidine moiety into peptidomimetic chains. The free thiol can subsequently be oxidized to form intramolecular disulfide constraints or alkylated to introduce diverse side chains, enabling library construction of conformationally constrained cyclic peptides for drug discovery [2].

Metal-Chelating Bioconjugates and Imaging Probes Exploiting N,S-Bidentate Coordination

The 1,3-relationship between the piperidine nitrogen and the 3-thiol group in this compound enables bidentate N,S-chelation of transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺) after Boc deprotection [1]. This property is absent in the 4-mercapto regioisomer. The (R)-configured chelator can be conjugated to antibodies, peptides, or nanoparticles for targeted radiopharmaceutical (⁶⁴Cu, ⁹⁹ᵐTc) or magnetic resonance imaging (MRI) contrast agents. The higher thiolate nucleophilicity (pKa ~10–11) compared to hydroxyl analogs [2] facilitates efficient metal coordination under mild aqueous conditions compatible with biomolecule integrity.

Covalent Fragment-Based Drug Discovery Using the 3-Mercaptopiperidine Warhead

Fragment-based covalent inhibitor discovery programs can deploy (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate as a protected fragment for tethering screens or direct elaboration. After Boc removal, the (R)-piperidine-3-thiol fragment (MW ~117 Da) is a minimal covalent warhead that reacts with active-site cysteines via disulfide formation. The liquid physical state and LogP of 1.86 [1] make the protected fragment amenable to automated liquid-handling systems for high-throughput chemistry. The (R)-stereochemistry provides a defined three-dimensional vector for fragment growing, ensuring that SAR trends are reproducible and transferable across compound series [2].

Quote Request

Request a Quote for (R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.